synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile from 2-cyanophenylboronic acid
synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile from 2-cyanophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile from 2-cyanophenylboronic acid. This transformation represents a crucial protection step for the boronic acid functionality, facilitating its use in a variety of synthetic applications, most notably in cross-coupling reactions for the synthesis of complex organic molecules and pharmaceutical intermediates. This document details the underlying reaction mechanism, provides a comparative summary of reported experimental protocols, and outlines the key applications of this versatile building block.
Introduction
2-Cyanophenylboronic acid is a valuable reagent in organic synthesis. However, the inherent reactivity of the boronic acid group can sometimes interfere with desired chemical transformations. To circumvent this, the boronic acid is often protected as a cyclic ester. The reaction with 1,3-propanediol to form 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a common and effective strategy to achieve this protection. The resulting dioxaborinane is a stable, crystalline solid that is amenable to purification and handling.[1][2]
The protected compound, 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, serves as a key intermediate in the synthesis of various high-value molecules. Its most prominent application is in the pharmaceutical industry as a crucial building block for the synthesis of Perampanel, an AMPA receptor antagonist used in the treatment of epilepsy.[3][4] Beyond this, its utility extends to Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis, properties, and applications of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile.
Reaction Mechanism and Workflow
The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile from 2-cyanophenylboronic acid is an esterification reaction. The reaction proceeds by the condensation of the boronic acid with the diol, 1,3-propanediol, to form a six-membered cyclic boronic ester with the concomitant loss of two molecules of water.
Caption: General reaction scheme for the synthesis.
The general workflow for this synthesis involves the reaction of the starting materials in a suitable solvent, followed by workup and purification of the final product.
Caption: A typical experimental workflow for the synthesis.
Experimental Protocols
Several protocols for the synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile have been reported in the literature, with variations in solvents, reaction times, and purification methods leading to a range of yields. A summary of these protocols is presented below.
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent | Dichloromethane (CH₂Cl₂) | Toluene | Not specified |
| Reactant Ratio (Acid:Diol) | 1 : 1.02 | Not specified | 1 : 1.05 |
| Temperature | Room Temperature | Reflux | Room Temperature |
| Reaction Time | 20 hours | 24 hours | 1 hour |
| Workup | Filtration, drying over MgSO₄ | Concentration under reduced pressure | Aqueous separation |
| Purification | Silica gel chromatography | Silica gel chromatography | Crystallization from toluene/heptane |
| Reported Yield | 57.2% | 20% | 82.4%[5] |
| Reference | [5] | [5] | [3][5] |
Detailed Experimental Protocol (Protocol 3 - High Yielding)
This protocol, adapted from literature, offers a high-yielding and straightforward synthesis of the target compound.[3][5]
Materials:
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2-Cyanophenylboronic acid
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1,3-Propanediol
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Toluene
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Heptane
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An appropriate organic solvent for the initial reaction phase (e.g., as part of a preceding reaction's organic phase)
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Standard laboratory glassware
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Rotary evaporator
Procedure:
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To an organic phase containing 2-cyanophenylboronic acid, add 1,3-propanediol (1.05 molar equivalents).
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Stir the mixture vigorously at room temperature for 1 hour.
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After the reaction is complete, separate and discard the aqueous phase.
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Remove the solvent from the organic phase using a rotary evaporator to obtain an oily residue.
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To the residue, add a small amount of toluene (e.g., 2 mL) followed by a larger volume of heptane (e.g., 120 mL) to induce crystallization.
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Stir the resulting slurry to ensure complete precipitation.
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Collect the crystals by filtration and wash them with cold heptane.
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Dry the crystals under vacuum to afford 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile as a white to off-white solid.
Physicochemical and Spectroscopic Data
Table 2: Properties of Reactants and Product
| Property | 2-Cyanophenylboronic Acid | 1,3-Propanediol | 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile |
| Molecular Formula | C₇H₆BNO₂ | C₃H₈O₂ | C₁₀H₁₀BNO₂ |
| Molecular Weight | 146.94 g/mol | 76.09 g/mol | 187.00 g/mol [4] |
| Appearance | White to off-white solid | Colorless viscous liquid | White to light yellow powder or crystals[2] |
| Melting Point | 240 °C (dec.) | -27 °C | 46-56 °C[1] |
| CAS Number | 138642-62-3 | 504-63-2 | 172732-52-4[1] |
Spectroscopic Data:
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¹H NMR: Expected signals for the aromatic protons of the benzonitrile moiety and the methylene protons of the propanediol backbone.
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¹³C NMR: Expected signals for the aromatic carbons, the nitrile carbon, and the methylene carbons of the dioxaborinane ring.
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IR (Infrared Spectroscopy): A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.
Applications in Synthesis
The primary utility of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile lies in its role as a stable and reactive partner in Suzuki-Miyaura cross-coupling reactions. The dioxaborinane protecting group enhances the stability of the boronic acid, allowing for its use in complex, multi-step syntheses.
Synthesis of Perampanel
A significant application of this compound is in the industrial synthesis of Perampanel, an anticonvulsant drug. In this synthesis, 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is coupled with a substituted bromo-bipyridinone derivative in the presence of a palladium catalyst.
Caption: Role in the synthesis of Perampanel.
General Suzuki-Miyaura Reactions
The title compound can be employed in a wide range of Suzuki-Miyaura couplings to introduce the 2-cyanophenyl moiety into various organic scaffolds. This is particularly valuable in medicinal chemistry and materials science for the synthesis of novel compounds with tailored electronic and steric properties.
Conclusion
The synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile from 2-cyanophenylboronic acid is a robust and efficient method for the protection of the boronic acid group. The resulting product is a stable and versatile intermediate with significant applications in the pharmaceutical industry and broader organic synthesis. The high-yielding crystallization protocol presented in this guide offers a practical approach for researchers to access this valuable building block. Further investigation into the detailed spectroscopic characterization of the final product would be a valuable addition to the existing literature.
References
- 1. echemi.com [echemi.com]
- 2. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, 98% 172732-52-4 India [ottokemi.com]
- 3. 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4 [chemicalbook.com]
- 4. 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
